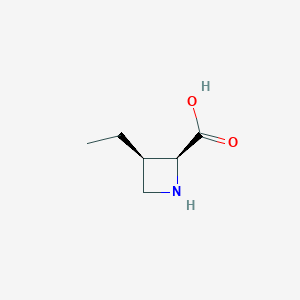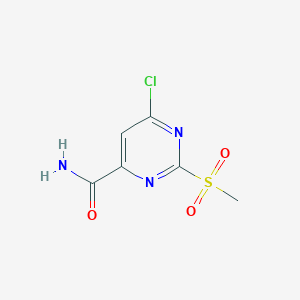
3-Pyridinethiol, 2-((2-amino-4-methyl-6-pyrimidinyl)amino)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Amino-6-methylpyrimidin-4-yl)amino)-6-methylpyridine-3-thiol is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and thiol groups in its structure makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-methylpyrimidin-4-yl)amino)-6-methylpyridine-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-6-methylpyrimidine-4-thiol with 2,6-dichloropyridine under basic conditions to form the desired compound. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-6-methylpyrimidin-4-yl)amino)-6-methylpyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine or pyridine rings.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified pyrimidine or pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Amino-6-methylpyrimidin-4-yl)amino)-6-methylpyridine-3-thiol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Agriculture: The compound is investigated for its potential as a plant growth regulator and pesticide.
Mechanism of Action
The mechanism of action of 2-((2-Amino-6-methylpyrimidin-4-yl)amino)-6-methylpyridine-3-thiol involves its interaction with specific molecular targets. The amino and thiol groups allow it to form strong bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, making it effective against various diseases. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyrimidine-4-thiol: Shares the pyrimidine and thiol groups but lacks the pyridine ring.
2,6-Diaminopyridine: Contains the pyridine ring with amino groups but lacks the thiol group.
2-Amino-4,6-dimethylpyrimidine: Similar pyrimidine structure with different substituents.
Uniqueness
2-((2-Amino-6-methylpyrimidin-4-yl)amino)-6-methylpyridine-3-thiol is unique due to the combination of pyrimidine and pyridine rings with both amino and thiol groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
81587-36-2 |
|---|---|
Molecular Formula |
C11H13N5S |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]-6-methylpyridine-3-thiol |
InChI |
InChI=1S/C11H13N5S/c1-6-3-4-8(17)10(13-6)15-9-5-7(2)14-11(12)16-9/h3-5,17H,1-2H3,(H3,12,13,14,15,16) |
InChI Key |
PGPLPWPELYKDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)S)NC2=NC(=NC(=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)

![[(2S)-morpholin-2-yl]methanamine](/img/structure/B12927061.png)



![4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide](/img/structure/B12927077.png)

![5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine](/img/structure/B12927083.png)


![2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one](/img/structure/B12927112.png)
